molecular formula C10H5Cl3O2S B1458869 4,5-Dichloronaphthalene-1-sulfonyl chloride CAS No. 1384429-86-0

4,5-Dichloronaphthalene-1-sulfonyl chloride

Cat. No.: B1458869
CAS No.: 1384429-86-0
M. Wt: 295.6 g/mol
InChI Key: KDVZKVSHLRIZNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Dichloronaphthalene-1-sulfonyl chloride is a chemical compound with the molecular formula C10H5Cl3O2S and a molecular weight of 295.57 g/mol . It is characterized by the presence of two chlorine atoms and a sulfonyl chloride group attached to a naphthalene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

The synthesis of 4,5-Dichloronaphthalene-1-sulfonyl chloride typically involves the chlorination of naphthalene followed by sulfonation and subsequent conversion to the sulfonyl chloride derivative. The reaction conditions often include the use of chlorinating agents such as chlorine gas or sulfuryl chloride, and sulfonating agents like sulfuric acid or oleum . Industrial production methods may involve continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

4,5-Dichloronaphthalene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

4,5-Dichloronaphthalene-1-sulfonyl chloride is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 4,5-Dichloronaphthalene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various substituted products. This reactivity is exploited in synthetic chemistry to introduce sulfonyl groups into target molecules .

Comparison with Similar Compounds

4,5-Dichloronaphthalene-1-sulfonyl chloride can be compared with other sulfonyl chlorides such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various chemical processes.

Properties

IUPAC Name

4,5-dichloronaphthalene-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl3O2S/c11-7-3-1-2-6-9(16(13,14)15)5-4-8(12)10(6)7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDVZKVSHLRIZNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2C(=C1)Cl)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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